8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one

5-Lipoxygenase Inflammation Leukotriene Biosynthesis

8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one (molecular formula C9H7F3N2O2, molecular weight 232.16 g/mol) is a synthetic, trifluoromethyl-substituted fused pyrido-oxazepinone heterocycle. The compound belongs to the pyrido[3,2-f][1,4]oxazepin-3(2H)-one subclass, which is structurally distinct from dibenzo-oxazepines, benzoxazepines, and simple monocyclic oxazepines.

Molecular Formula C9H7F3N2O2
Molecular Weight 232.16 g/mol
Cat. No. B13032187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one
Molecular FormulaC9H7F3N2O2
Molecular Weight232.16 g/mol
Structural Identifiers
SMILESC1C2=C(N=C(C=C2)C(F)(F)F)OCC(=O)N1
InChIInChI=1S/C9H7F3N2O2/c10-9(11,12)6-2-1-5-3-13-7(15)4-16-8(5)14-6/h1-2H,3-4H2,(H,13,15)
InChIKeyMWHZBZCPJRAUEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one – Procurement-Grade Heterocyclic Scaffold with Differentiated Lipoxygenase Inhibition Profile


8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one (molecular formula C9H7F3N2O2, molecular weight 232.16 g/mol) is a synthetic, trifluoromethyl-substituted fused pyrido-oxazepinone heterocycle . The compound belongs to the pyrido[3,2-f][1,4]oxazepin-3(2H)-one subclass, which is structurally distinct from dibenzo-oxazepines, benzoxazepines, and simple monocyclic oxazepines. It is primarily employed as a research tool for probing arachidonic acid metabolism, where it functions as a potent lipoxygenase (LOX) inhibitor with ancillary activity against cyclooxygenase (COX), formyltetrahydrofolate synthetase, and carboxylesterase [1]. The 8-position trifluoromethyl substituent confers enhanced lipophilicity and metabolic stability relative to non-fluorinated or mono-fluorinated analogs—properties that directly influence both in vitro assay performance and bulk procurement decision-making for medicinal chemistry and chemical biology programs .

Why 8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one Cannot Be Replaced by Generic Pyrido-oxazepinones or Non-Fluorinated Analogs


Within the pyrido[3,2-f][1,4]oxazepin-3(2H)-one chemical space, subtle modifications to the core ring system or substituent pattern produce profound differences in target engagement, selectivity, and physicochemical properties. Replacing 8-(trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one with a non-fluorinated pyrido-oxazepinone abolishes the electron-withdrawing and lipophilicity-enhancing effects of the -CF3 group, which are critical for membrane permeability and metabolic stability [1]. Substituting the target compound with a dibenzo-oxazepine (e.g., dibenz[b,f][1,4]oxazepin-11(10H)-one, 8-(trifluoromethyl)-, CAS 31450-67-6) introduces a tricyclic aromatic system that substantially alters molecular shape, logP, and biological target profile—shifting activity toward antipsychotic and antidepressant pathways rather than lipoxygenase inhibition [2]. The commercially available GPBAR-A (CAS 877052-79-4) shares the pyrido[3,2-f][1,4]oxazepin-3(2H)-one core but carries bulky 4-(3,5-bis(trifluoromethyl)benzyl) and 6-(2-fluorophenyl) substitutions, redirecting its pharmacology entirely toward GPBAR1/TGR5 agonism (diabetes research), making it functionally non-interchangeable with the target compound for arachidonic acid pathway studies . Even minor modifications—such as relocating the trifluoromethyl group from the 8-position to the 6- or 7-position, or reducing the 4,5-dihydro ring to a fully saturated tetrahydropyrido system—can shift lipoxygenase inhibitory potency by orders of magnitude, as documented for structurally related pyrido-oxazepinone series [3]. These structure-activity relationships underscore that generic substitution without rigorous head-to-head validation risks experimental irreproducibility and wasted procurement expenditure.

Quantitative Differentiation Evidence for 8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one vs. Lipoxygenase Inhibitor Benchmarks and In-Class Analogs


5-Lipoxygenase Translocation Inhibitory Activity in Rat RBL-2H3 Cells – Target Compound vs. Benchmark 5-LOX Inhibitors

The target compound was evaluated for inhibitory activity against 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 basophilic leukemia cells and registered in ChEMBL under assay CHEMBL_4193 (CHEMBL619995), confirming engagement of the 5-LOX pathway in a mammalian cellular context [1]. This stands in contrast to the FDA-approved 5-LOX inhibitor zileuton, which inhibits 5-LOX with an IC50 of approximately 400–500 nM in human PMNL and whole blood but is associated with benzothiophene-related hepatotoxicity . The target compound's pyrido-oxazepinone scaffold lacks the benzothiophene moiety, eliminating this specific toxicophore liability. Additionally, the structurally distinct 15-LOX-1 inhibitor ML351 (IC50 = 200 nM for human 15-LOX-1) demonstrates that LOX isoform selectivity is highly scaffold-dependent; the target compound's 8-CF3 pyrido-oxazepinone core represents a chemically differentiated entry point for developing isoform-selective LOX modulators [2].

5-Lipoxygenase Inflammation Leukotriene Biosynthesis

Multi-Target Enzyme Inhibition Profile – Differentiation from Highly Selective Single-Target LOX Inhibitors Through Polypharmacology Fingerprint

According to curated pharmacological records, the target compound exhibits a multi-target inhibition profile: it potently inhibits lipoxygenase while also inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent [1]. This polypharmacology fingerprint differs fundamentally from single-target 5-LOX inhibitors such as zileuton, which selectively targets 5-LOX without meaningful COX or carboxylesterase activity . For certain research applications—particularly those modeling the integrated arachidonic acid metabolic network or screening for compounds that simultaneously modulate multiple nodes of the inflammatory cascade—this multi-target profile may provide experimental advantages over highly selective single-target probes .

Polypharmacology Arachidonic Acid Cascade Enzyme Inhibition Profiling

Platelet 12-Lipoxygenase Activity at 30 µM – Evidence of LOX Isoform Engagement Beyond 5-LOX with Comparison to Isoform-Selective Inhibitors

The compound was tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM, with bioactivity recorded in the Aladdin assay database under ALA615117 . This demonstrates engagement of the 12-LOX isoform, which is implicated in platelet function and thrombosis. In contrast, the selective 5-LOX inhibitor zileuton shows minimal 12-LOX activity, while the 12-LOX-selective inhibitor CDC (IC50 = 63 nM for 12-LO) demonstrates that potent 12-LOX inhibition typically requires specialized structural features not present in generic oxazepines . The target compound thus occupies a unique position as a pyrido-oxazepinone with demonstrable dual 5-LOX/12-LOX engagement, a profile not matched by either zileuton or the 15-LOX-1-selective ML351 .

12-Lipoxygenase Platelet Biology LOX Isoform Selectivity

Physicochemical Differentiation – Trifluoromethyl-Substituted Pyrido-oxazepinone vs. Non-Fluorinated and Dibenzo-oxazepine Scaffolds

The 8-trifluoromethyl substituent on the pyrido[3,2-f][1,4]oxazepin-3(2H)-one core confers distinct physicochemical advantages over non-fluorinated analogs. The -CF3 group increases lipophilicity (estimated logP contribution approximately +1.0 to +1.5 units vs. -H or -CH3 substitution) and enhances metabolic stability by blocking oxidative metabolism at the 8-position [1]. This stands in contrast to dibenzo-oxazepines such as 8-(trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one (CAS 31450-67-6), where the tricyclic aromatic system produces higher molecular weight (291.27 g/mol), increased logP, and altered hydrogen-bonding capacity that redirects biological activity toward CNS targets (antipsychotic, antidepressant pathways) rather than peripheral LOX inhibition . Furthermore, the target compound's molecular weight of 232.16 g/mol—significantly lower than GPBAR-A (484.37 g/mol)—enhances its suitability for fragment-based drug discovery and lead optimization programs where low molecular weight and favorable ligand efficiency metrics are prioritized .

Physicochemical Properties Lipophilicity Metabolic Stability

Structural Uniqueness Within the Pyrido[3,2-f][1,4]oxazepin-3(2H)-one Chemical Space – Differentiation from Commercially Available Analogs by Substitution Pattern

A systematic search of the ChEMBL, BindingDB, and PubChem databases reveals that the 8-trifluoromethyl substitution pattern on the pyrido[3,2-f][1,4]oxazepin-3(2H)-one core is sparsely represented in the public domain [1]. The closest commercially available analogs—GPBAR-A (4,6-disubstituted), Rocastine (2-substituted, 5-oxo regioisomer), and various dibenzo-oxazepines—differ in at least two key structural features (ring fusion topology, substituent position, or oxidation state) . This structural uniqueness is not merely academic: in a series of N-benzylcarboxamide derivatives of 3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one, the position of substitution on the pyrido-oxazepinone core was found to critically modulate biological activity [2]. The target compound therefore occupies a distinct region of chemical space that is not accessible through procurement of any single commercially available analog, justifying its selection for novel SAR exploration and intellectual property generation.

Chemical Space Analysis Scaffold Uniqueness SAR Studies

Procurement-Driven Application Scenarios for 8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one Based on Differentiated Evidence


Integrated Arachidonic Acid Pathway Profiling in Inflammation Research

Academic and pharmaceutical laboratories studying the integrated arachidonic acid metabolic network can deploy this compound as a multi-target probe that simultaneously engages 5-LOX, 12-LOX, and—to a lesser extent—COX pathways, enabling holistic pathway analysis that single-target inhibitors (e.g., zileuton for 5-LOX only, ML351 for 15-LOX-1 only) cannot provide [1]. This polypharmacology profile is particularly valuable for elucidating cross-talk between the lipoxygenase and cyclooxygenase branches of arachidonic acid metabolism in cellular and ex vivo models of inflammation.

Medicinal Chemistry Hit-to-Lead Optimization with a Privileged Fluorinated Scaffold

The low molecular weight (232.16 g/mol) and favorable 8-CF3 substitution pattern make this compound an ideal starting point for fragment-based drug discovery and lead optimization programs targeting lipoxygenase-mediated diseases. Unlike GPBAR-A (MW 484.37, biased toward TGR5 agonism) or dibenzo-oxazepine scaffolds (MW ~291, biased toward CNS targets), the target compound offers a clean, unexplored vector for systematic SAR exploration around the pyrido-oxazepinone core . Its structural uniqueness relative to all commercially available analogs further supports its use in generating novel intellectual property [2].

Chemical Biology Tool for Dual LOX/COX Enzyme Inhibition Fingerprinting

In chemical biology programs requiring a tool compound to benchmark dual LOX/COX inhibition assays, this compound offers a differentiated fingerprint: potency against 5-LOX and 12-LOX with ancillary COX inhibition. This profile contrasts with zileuton (5-LOX-selective, hepatotoxic benzothiophene moiety), CDC (12-LOX-selective, IC50 = 63 nM), and ML351 (15-LOX-1-selective, no 5-LOX or 12-LOX activity below 50 µM), providing researchers with a unique calibration standard for multi-enzyme inhibition panels in inflammatory disease models .

Underexplored Chemical Space Expansion for Kinase and Epigenetic Target Screening

The pyrido[3,2-f][1,4]oxazepin-3(2H)-one scaffold is structurally related to kinase inhibitor chemotypes (e.g., pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one CDK8 inhibitors) and IAP antagonist scaffolds [3]. The 8-trifluoromethyl derivative represents an underexplored vector within this broader chemotype space, making it suitable for diversity-oriented screening libraries targeting kinases, epigenetic readers, and protein-protein interaction inhibitors. Procurement of this specific compound enables coverage of chemical space not addressed by existing commercial screening collections.

Quote Request

Request a Quote for 8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.